molecular formula C10H6NNa3O9S3 B14469483 1,3,5-Naphthalenetrisulfonic acid, 7-amino-, trisodium salt CAS No. 67815-69-4

1,3,5-Naphthalenetrisulfonic acid, 7-amino-, trisodium salt

Cat. No.: B14469483
CAS No.: 67815-69-4
M. Wt: 449.3 g/mol
InChI Key: KOCPUFFMRLCYDL-UHFFFAOYSA-K
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Description

1,3,5-Naphthalenetrisulfonic acid, 7-amino-, trisodium salt is a chemical compound with the molecular formula C10H6NNa3O9S3. It is a trisulfonated naphthalene derivative with an amino group at the 7th position. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Naphthalenetrisulfonic acid, 7-amino-, trisodium salt typically involves the sulfonation of naphthalene derivatives followed by amination. One common method includes the following steps:

    Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 1, 3, and 5 positions.

    Amination: The sulfonated naphthalene is then reacted with ammonia or an amine to introduce the amino group at the 7th position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The final product is often isolated and purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Naphthalenetrisulfonic acid, 7-amino-, trisodium salt undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonic acid groups can be reduced under specific conditions.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced forms of the sulfonic acid groups.

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 1,3,5-Naphthalenetrisulfonic acid, 7-amino-, trisodium salt involves its interaction with various molecular targets. The compound’s sulfonic acid groups and amino group allow it to form strong interactions with proteins, nucleic acids, and other biomolecules. These interactions can lead to changes in the structure and function of the target molecules, making it useful in various applications such as fluorescence labeling and drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Naphthalenetrisulfonic acid, 7-amino-, trisodium salt is unique due to the specific positioning of its amino group at the 7th position, which imparts distinct chemical properties and reactivity compared to other trisulfonated naphthalene derivatives. This unique structure allows for specific interactions in biological and chemical applications, making it a valuable compound in various fields.

Properties

CAS No.

67815-69-4

Molecular Formula

C10H6NNa3O9S3

Molecular Weight

449.3 g/mol

IUPAC Name

trisodium;7-aminonaphthalene-1,3,5-trisulfonate

InChI

InChI=1S/C10H9NO9S3.3Na/c11-5-1-7-8(9(2-5)22(15,16)17)3-6(21(12,13)14)4-10(7)23(18,19)20;;;/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20);;;/q;3*+1/p-3

InChI Key

KOCPUFFMRLCYDL-UHFFFAOYSA-K

Canonical SMILES

C1=C(C=C(C2=C1C(=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+]

Origin of Product

United States

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